

# miR-143: A Master Regulator of Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IT-143A   |           |
| Cat. No.:            | B15559680 | Get Quote |

An In-depth Technical Guide on the Core Mechanisms of Action in Cancer for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

MicroRNA-143 (miR-143) has emerged as a critical tumor-suppressive molecule that is frequently downregulated in a wide array of human cancers. Its multifaceted role in tumorigenesis is primarily attributed to its ability to post-transcriptionally regulate a cohort of key oncogenes, thereby modulating pivotal signaling pathways implicated in cancer cell proliferation, survival, metastasis, and metabolism. This technical guide provides a comprehensive overview of the core mechanisms of action of miR-143 in cancer, with a focus on its target genes and the downstream signaling cascades it influences. We present a synthesis of quantitative data on miR-143 expression, detailed experimental protocols for its study, and visual representations of its signaling networks to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

## The Tumor Suppressive Role of miR-143 in Cancer

miR-143 is widely recognized as a tumor suppressor, with its expression being significantly reduced in numerous malignancies, including colorectal, breast, lung, prostate, and bladder cancers.[1][2][3][4][5] Restoration of miR-143 expression in cancer cells has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion, underscoring its therapeutic potential.[6][7] The primary mechanism through which miR-143 exerts its tumor-



suppressive functions is by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3]

## Quantitative Dysregulation of miR-143 in Cancer

The downregulation of miR-143 is a consistent finding across various cancer types. The following tables summarize the quantitative data on the fold change of miR-143 expression in different cancers compared to normal tissues.

| Cancer Type         | Fold Change (Tumor vs.<br>Normal)    | Reference |
|---------------------|--------------------------------------|-----------|
| Colorectal Cancer   | Decreased (>2-fold)                  | [8]       |
| Breast Cancer       | Decreased (0.89-fold)                | [9]       |
| Lung Cancer (NSCLC) | Decreased (1.9 to 66.7-fold)         | [3]       |
| Prostate Cancer     | Decreased (1.4 to 2.3-fold)          | [1]       |
| Bladder Cancer      | Decreased (mean fold-change = 0.076) | [2]       |

Table 1: Downregulation of miR-143 Expression in Various Cancers. This table illustrates the significant decrease in miR-143 expression in tumor tissues compared to their normal counterparts across several major cancer types.



| Cancer Cell Line    | Fold Change (vs. Normal<br>Cell Line) | Reference |
|---------------------|---------------------------------------|-----------|
| A549 (Lung)         | Decreased (~215-fold)                 | [3]       |
| 95D (Lung)          | Decreased (~248-fold)                 | [3]       |
| H460 (Lung)         | Decreased (~681-fold)                 | [3]       |
| PC-3 (Prostate)     | Decreased (8.4-fold in sphere cells)  | [10]      |
| MCF-7 (Breast)      | Significantly downregulated           | [4]       |
| MDA-MB-231 (Breast) | Significantly downregulated           | [4]       |

Table 2: Downregulation of miR-143 Expression in Cancer Cell Lines. This table shows the pronounced downregulation of miR-143 in various cancer cell lines when compared to non-cancerous cell lines.

# Key Target Genes and Signaling Pathways Regulated by miR-143

The tumor-suppressive function of miR-143 is mediated by its direct targeting of several critical oncogenes. This regulation impacts major signaling pathways that are frequently dysregulated in cancer.

## The RAS/MAPK Signaling Pathway

A primary and well-validated target of miR-143 is the Kirsten rat sarcoma viral oncogene homolog (KRAS).[11] By directly binding to the 3'-UTR of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of the entire RAS/MAPK signaling cascade.[11] This pathway is a central regulator of cell proliferation, differentiation, and survival. Another key component of the MAPK pathway targeted by miR-143 is ERK5 (extracellular signal-regulated kinase 5).[7] The inhibition of these key molecules by miR-143 leads to decreased cancer cell growth and proliferation.[7][11]





Click to download full resolution via product page

Caption: miR-143 directly targets KRAS, ERK5, and MAP3K7 to inhibit proliferation and metastasis.

## The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical axis in cancer development, regulating cell survival, growth, and metabolism. miR-143 has been shown to indirectly inhibit this pathway by targeting upstream activators. For instance, by targeting KRAS, miR-143 can reduce the activation of PI3K and its downstream effector Akt.[11] Additionally, studies have shown that miR-143 can modulate the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and subsequent inhibition of cancer cell survival.[12]





Click to download full resolution via product page

Caption: miR-143 indirectly inhibits the PI3K/Akt pathway, reducing cell survival.

## **Regulation of Cancer Metabolism**

Recent evidence has highlighted the role of miR-143 in regulating cancer metabolism. A key target in this context is Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[13] By downregulating HK2, miR-143 can inhibit the high glycolytic rate, known as the Warburg effect,



which is a hallmark of many cancer cells. This metabolic reprogramming contributes to the suppression of tumor growth.



Click to download full resolution via product page

Caption: miR-143 targets HK2 to suppress the Warburg effect and inhibit tumor growth.

## Experimental Protocols for Studying miR-143 Function

To facilitate further research into the mechanisms of miR-143, this section provides detailed protocols for key experiments used to validate its targets and assess its function.

## Quantification of miR-143 Expression by qRT-PCR

This protocol outlines the steps for measuring the expression level of miR-143 in cancer cells or tissues using quantitative real-time polymerase chain reaction (qRT-PCR).



#### Materials:

- Total RNA isolated from cells or tissues
- TaqMan MicroRNA Reverse Transcription Kit
- TagMan Small RNA Assay for hsa-miR-143
- TaqMan Universal PCR Master Mix
- Real-time PCR instrument

#### Procedure:

- Reverse Transcription (RT):
  - $\circ$  Prepare the RT reaction mix on ice by combining 100 ng of total RNA, 3 μL of 5X RT primer, 1.5 μL of 10X RT buffer, 0.15 μL of 100 mM dNTPs, 1 μL of MultiScribe Reverse Transcriptase, and nuclease-free water to a final volume of 15 μL.
  - Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then 85°C for 5 minutes to inactivate the enzyme.
- Quantitative PCR (qPCR):
  - $\circ$  Prepare the qPCR reaction mix by combining 1.33  $\mu$ L of the RT product, 10  $\mu$ L of 2X TaqMan Universal PCR Master Mix, 1  $\mu$ L of 20X TaqMan Small RNA Assay, and nuclease-free water to a final volume of 20  $\mu$ L.
  - Perform the qPCR using the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
- Data Analysis:
  - Use the 2-ΔΔCt method to calculate the relative expression of miR-143, normalizing to a stable endogenous control (e.g., RNU6B).





Click to download full resolution via product page

Caption: Workflow for quantifying miR-143 expression using qRT-PCR.

## Validation of miR-143 Targets using Luciferase Reporter Assay

This protocol describes how to validate the direct interaction between miR-143 and the 3'-UTR of a putative target gene (e.g., KRAS).[14]

#### Materials:

- HEK293T cells
- Lipofectamine 2000
- pmirGLO Dual-Luciferase miRNA Target Expression Vector
- miR-143 mimic and negative control mimic
- Dual-Glo Luciferase Assay System

#### Procedure:

- Vector Construction:
  - Clone the wild-type 3'-UTR of the target gene containing the predicted miR-143 binding site into the pmirGLO vector downstream of the firefly luciferase gene.
  - Create a mutant construct by site-directed mutagenesis of the miR-143 seed-binding site in the 3'-UTR.



#### • Transfection:

- Seed HEK293T cells in a 96-well plate.
- Co-transfect the cells with 100 ng of the pmirGLO vector (wild-type or mutant) and 20 pmol of the miR-143 mimic or negative control mimic using Lipofectamine 2000.
- Luciferase Assay:
  - After 48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-143 mimic compared to controls indicates a direct interaction.





Click to download full resolution via product page

Caption: Workflow for validating miR-143 targets using a luciferase reporter assay.

## **Western Blot Analysis of Target Protein Expression**

This protocol is for assessing the effect of miR-143 on the protein expression of its target genes.

#### Materials:

- Cancer cell line of interest
- miR-143 mimic and negative control mimic
- Lipofectamine RNAiMAX
- RIPA buffer with protease inhibitors
- Primary antibody against the target protein (e.g., KRAS)
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate

#### Procedure:

- Transfection:
  - Transfect the cancer cells with the miR-143 mimic or negative control mimic using Lipofectamine RNAiMAX.
- Protein Extraction:
  - o After 48-72 hours, lyse the cells in RIPA buffer.
  - Quantify the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:



- Separate 20-30 μg of protein lysate on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
  - Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

## In Vivo Tumor Xenograft Model

This protocol describes a general framework for evaluating the in vivo tumor-suppressive effects of miR-143 using a nude mouse xenograft model.

#### Materials:

- Athymic nude mice (4-6 weeks old)
- Cancer cells stably overexpressing miR-143 or a control vector
- Matrigel
- · Calipers for tumor measurement

#### Procedure:

Cell Preparation and Injection:



- Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1x107 cells/mL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each nude mouse.
- Tumor Growth Monitoring:
  - Measure the tumor volume every 3-4 days using calipers (Volume = 0.5 x Length x Width2).
- Endpoint Analysis:
  - After a predetermined period (e.g., 4-6 weeks), euthanize the mice and excise the tumors.
  - Measure the final tumor weight and perform histological and molecular analyses on the tumor tissues.

## **Conclusion and Future Directions**

miR-143 stands as a potent tumor suppressor with a well-defined mechanism of action centered on the regulation of critical oncogenic pathways. Its consistent downregulation in a multitude of cancers and its ability to inhibit tumor growth both in vitro and in vivo make it an attractive candidate for the development of novel cancer therapeutics. Future research should focus on the development of efficient and targeted delivery systems for miR-143 mimics to translate the promising preclinical findings into clinical applications. Furthermore, a deeper understanding of the upstream regulators of miR-143 expression and its role in the tumor microenvironment will provide additional avenues for therapeutic intervention. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of miR-143 and harness its potential in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Cell-type specific expression of oncogenic and tumor suppressive microRNAs in the human prostate and prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-143 expression profiles in urinary bladder cancer: correlation with clinical and epidemiological parameters PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-143 Inhibits Migration and Invasion of Human Non-Small-Cell Lung Cancer and Its Relative Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and function of the miR-143/145 cluster in vitro and in vivo in human breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. MiR-143 inhibits endometrial cancer cell proliferation and metastasis by targeting MAPK1
  PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-143 inhibits cell growth by targeting ERK5 and MAP3K7 in breast cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical value of integrated-signature miRNAs in colorectal cancer: miRNA expression profiling analysis and experimental validation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations Between miRNAs and Two Different Cancers: Breast and Colon PMC [pmc.ncbi.nlm.nih.gov]
- 10. Up-regulated microRNA-143 in cancer stem cells differentiation promotes prostate cancer cells metastasis by modulating FNDC3B expression PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of MIR143 on rat sarcoma signaling networks in solid tumors: A brief overview PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperatively inhibition effect of miR-143-5p and miR-145-5p in tumorigenesis of glioblastoma cells through modulating AKT signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA-143 is downregulated in breast cancer and regulates DNA methyltransferases 3A in breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic miR-143 Inhibits Growth of HER2-Positive Gastric Cancer Cells by Suppressing KRAS Networks Including DDX6 RNA Helicase [mdpi.com]
- To cite this document: BenchChem. [miR-143: A Master Regulator of Oncogenic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#mir-143-mechanism-of-action-in-cancer]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com